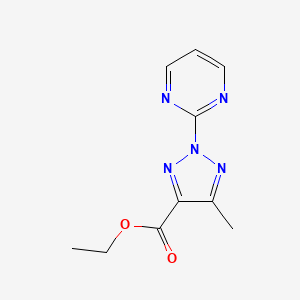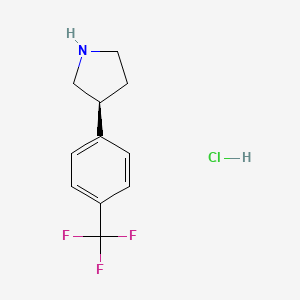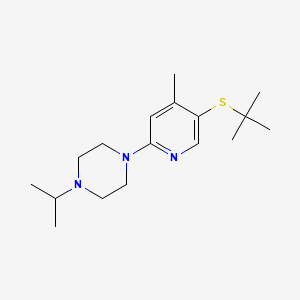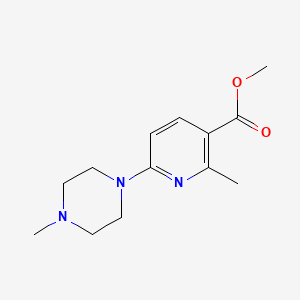
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a bromobenzofuran moiety attached to an acetic acid group, making it a unique compound with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid typically involves the reaction of 5-bromobenzofuran with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the chloroacetic acid replaces the bromine atom on the benzofuran ring . The reaction conditions usually require heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzofuran derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzofuran derivatives with different substituents .
Scientific Research Applications
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetic acid group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzofuran: A precursor to 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid with similar structural features.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group.
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid: A structurally similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
This compound is unique due to its specific combination of the bromobenzofuran moiety and the acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7BrO4 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
2-[(5-bromo-1-benzofuran-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H7BrO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
YQTDTBNYQFONNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



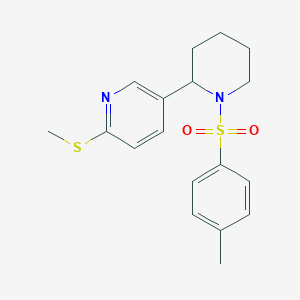
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
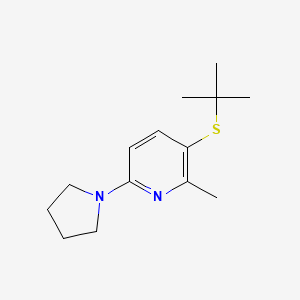

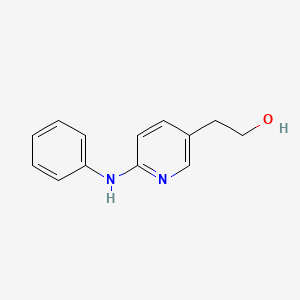
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)
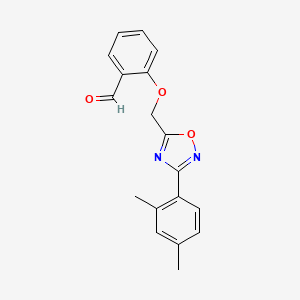
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)

